molecular formula C19H18N2O3 B2855616 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 312497-66-8

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2855616
CAS No.: 312497-66-8
M. Wt: 322.364
InChI Key: OBZXJGJTQFWIGI-UHFFFAOYSA-N
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Description

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is an acetamide derivative featuring a 1,3-dioxo-isoindole moiety linked to the acetamide nitrogen and a 2,4,6-trimethylphenyl (mesityl) group. The isoindole-dione group is known for electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the mesityl group may enhance steric bulk and solubility .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-8-12(2)17(13(3)9-11)20-16(22)10-21-18(23)14-6-4-5-7-15(14)19(21)24/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZXJGJTQFWIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973334
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5774-50-5
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another method includes the reaction between phenylethylamine and phthalic anhydride under heating and solventless conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindolin-2-yl)-N-mesitylacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline nucleus. These products are often used in further chemical synthesis and applications.

Scientific Research Applications

2-(1,3-Dioxoisoindolin-2-yl)-N-mesitylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) enzymes, which are involved in neurotransmitter regulation . The compound binds to the active sites of these enzymes, preventing their normal function and leading to altered neurotransmitter levels.

Comparison with Similar Compounds

Acetamide Derivatives with Aromatic/Heterocyclic Substituents

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
    • Structural Features : Dichlorophenyl and thiazole groups.
    • Properties : Exhibits hydrogen-bonded 1D chains (N–H⋯N interactions) for crystal stability. The mesityl group in the target compound may hinder similar packing due to steric effects .
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :
    • Structural Features : Dichlorophenyl and pyrazolyl groups.
    • Crystallography : Three distinct molecular conformations in the asymmetric unit, influenced by steric repulsion. The mesityl group in the target compound could further complicate conformational flexibility .

Industrial/Isoindole-Dione-Based Dyes

  • N-[2-(2-butyl-4,6-dicyano-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylazo)-5-diethylaminophenyl]acetamide: Applications: Classified as hazardous (R53: may cause long-term aquatic toxicity) under EU regulations. Contrast: The absence of azo groups and cyano substituents in the target compound may reduce environmental risks .

Benzimidazole Analogs

  • 2-(1H-Benzimidazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide :
    • Structural Features : Replaces isoindole-dione with benzimidazole.
    • Properties : Higher molecular weight (293.36 g/mol vs. ~331 g/mol for the target compound) and altered hydrogen-bonding capacity due to the benzimidazole NH group .

Molecular and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

  • Isoindole-dione derivatives often form stable hydrogen-bonded networks. For example, 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms R₂²(8) graph-set motifs, enhancing thermal stability . The target compound’s mesityl group may disrupt such interactions, favoring alternative packing modes.
  • In contrast, 3,4-dichlorophenylacetamide derivatives exhibit conformational polymorphism due to steric effects, suggesting similar variability for the target compound .

Substituent Effects on Reactivity

  • Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) increase electrophilicity, while mesityl groups provide steric protection. This may reduce the target compound’s reactivity in nucleophilic environments compared to chlorinated analogs .

Comparative Data Table

Compound Name / ID Key Substituents Molecular Weight (g/mol) Applications / Notes Reference
Target Compound 1,3-Dioxo-isoindole, mesityl ~331 (estimated) Potential anti-inflammatory/drug candidate -
Apremilast 3-Ethoxy-4-methoxyphenyl, methylsulfonyl 460.52 PDE4 inhibitor; psoriasis/psoriatic arthritis
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole 287.16 Ligand; stable hydrogen-bonded crystals
N-[2-(2-butyl-4,6-dicyano-1,3-dioxo-isoindol-5-ylazo)phenyl]acetamide Azo, dicyano 484.44 (estimated) Hazardous dye (R53 environmental risk)
2-(1H-Benzimidazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide Benzimidazole, mesityl 293.36 Structural analog with altered H-bonding

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2,4,6-trimethylphenyl)acetamide is a derivative of isoindole and has garnered attention for its potential biological activities. This article presents a detailed review of its biological activity, focusing on its antioxidant properties, interactions with key biological targets, and pharmacokinetic profiles.

  • Molecular Formula : C15H15N1O3
  • Molecular Weight : 271.29 g/mol
  • CAS Number : Not specified in the sources but closely related compounds are available.

Biological Activity Overview

Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activities, particularly in antioxidant and anti-inflammatory capacities.

Antioxidant Activity

The antioxidant activity of this class of compounds was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicate that these compounds can effectively scavenge free radicals:

CompoundIC50 (µM)Activity Level
1b25High
1a50Moderate

The compound 1b , which shares structural similarities with our target compound, showed the most potent antioxidant activity among tested derivatives .

Interaction with Biological Targets

The compound has been shown to interact with several important biological targets:

  • Monoamine Oxidase B (MAO-B) : Inhibitors of MAO-B have implications in treating neurodegenerative diseases. The interaction of the compound with MAO-B was characterized by conventional hydrogen bonding with amino acid residues GLY 434 and MET 436 .
  • Cyclooxygenase-2 (COX-2) : COX-2 inhibitors are significant in reducing inflammation and pain. The binding affinity of the compound to COX-2 suggests potential anti-inflammatory properties .
  • Nuclear Factor Kappa B (NF-KB) : NF-KB is a critical transcription factor involved in inflammatory responses. Compounds that inhibit NF-KB can reduce inflammation and have therapeutic potential in various diseases .

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetic studies predict favorable absorption characteristics for the compound:

ParameterValue
Intestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityGood
Central Nervous System PenetrationSuitable
ToxicityLow predicted toxicity

These profiles suggest that the compound could be a promising candidate for further development in therapeutic applications targeting oxidative stress and inflammation-related conditions .

Study on Antioxidant Effects

A study published in MDPI evaluated various derivatives of isoindole compounds for their antioxidant properties. The results indicated that modifications to the isoindole structure significantly influenced antioxidant capacity. The study concluded that compounds with electron-donating groups exhibited enhanced activity due to increased stability of the radical formed during scavenging .

In Vivo Studies

While most current research is focused on in vitro evaluations, preliminary in vivo studies are essential for understanding the efficacy and safety profile of these compounds. Future studies should aim to assess the biological effects in animal models to validate the therapeutic potential observed in vitro.

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